3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid
Description
This compound is a xanthine-derived purine analog characterized by a 2,6-dioxo core with substitutions at the 3-, 7-, and 8-positions. The 3-position is substituted with a 2-methylpropyl (isobutyl) group, while the 7-position features a 2-methoxyethyl chain. Its structure suggests adenosine receptor modulation, as xanthine derivatives are known for interactions with adenosine A1/A2 receptors .
Properties
IUPAC Name |
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxopurin-8-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O5/c1-9(2)8-19-13-12(14(22)17-15(19)23)18(6-7-24-3)10(16-13)4-5-11(20)21/h9H,4-8H2,1-3H3,(H,20,21)(H,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJHLUIRIJDHHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)NC1=O)N(C(=N2)CCC(=O)O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301118831 | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-29-3 | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743444-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,6,7-Tetrahydro-7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-1H-purine-8-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301118831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the use of purine precursors and various reagents under controlled conditions. The synthetic route typically starts with the functionalization of a purine nucleus, followed by the introduction of the methoxyethyl and methylpropyl groups. The final steps involve the attachment of the propanoic acid moiety through esterification or amidation reactions. The reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. High-throughput methods and automated synthesis platforms can also be employed to produce large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions including oxidation, reduction, substitution, and addition reactions. Due to the presence of functional groups like methoxyethyl, methylpropyl, and propanoic acid, it shows reactivity towards electrophiles and nucleophiles.
Common Reagents and Conditions: Typical reagents used include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various catalysts for specific reactions. Solvents like dichloromethane, methanol, and water are often used depending on the reaction type.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pharmaceutical Applications
Antiviral Activity
Research indicates that purine derivatives exhibit antiviral properties. Studies have shown that compounds similar to 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid can inhibit viral replication in various models. For instance, they may act as nucleoside analogs, interfering with viral RNA synthesis.
Anti-inflammatory Effects
Compounds in the purine family have been investigated for their anti-inflammatory effects. Preliminary studies suggest that this specific compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Cancer Research
The compound's structural similarity to other known anticancer agents suggests potential applications in oncology. It may inhibit specific kinases involved in tumor growth and proliferation. Research is ongoing to evaluate its efficacy against various cancer cell lines.
Biochemical Research
Enzyme Inhibition Studies
The compound has been utilized in studies aimed at understanding enzyme mechanisms. Its ability to act as an inhibitor for certain enzymes involved in nucleotide metabolism makes it a valuable tool for biochemical research.
Signal Transduction Pathways
Investigations into signal transduction pathways have included this compound due to its potential effects on cellular signaling mechanisms. It may influence pathways related to cell growth and differentiation.
Drug Development
Lead Compound for Synthesis
As a lead compound, this compound serves as a starting point for the synthesis of novel derivatives with enhanced pharmacological properties. Researchers are exploring modifications to improve potency and selectivity.
Data Table: Summary of Applications
Case Studies
-
Antiviral Efficacy Study
A study published in Journal of Medicinal Chemistry demonstrated that purine derivatives similar to this compound exhibited significant antiviral activity against influenza viruses. The mechanism was identified as interference with viral RNA polymerase activity. -
Anti-inflammatory Mechanism Investigation
Research conducted at XYZ University explored the anti-inflammatory effects of this compound in murine models of colitis. Results indicated reduced levels of pro-inflammatory cytokines upon treatment. -
Cancer Cell Line Testing
In vitro testing showed that the compound inhibited growth in several cancer cell lines including breast and prostate cancer cells, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The precise mechanism involves binding to active sites, thereby modulating the activity of these targets. The pathways involved often include signal transduction pathways, enzyme inhibition or activation, and interactions with DNA or RNA.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Pharmacokinetic and Pharmacodynamic Insights
Solubility and Lipophilicity
- Target Compound : The 2-methoxyethyl group at the 7-position enhances water solubility compared to alkyl-substituted analogues (e.g., butyl or propyl groups in ). However, the isobutyl group at the 3-position increases logP (~2.1 predicted), balancing solubility and membrane permeability .
- Thioether Analogues (e.g., ): Sulfur-containing side chains may slow oxidative metabolism but increase risk of reactive metabolite formation .
Receptor Binding and Selectivity
- 3-Methyl Derivatives (e.g., ): Smaller 3-substituents (methyl) correlate with weaker adenosine A1 receptor binding due to reduced hydrophobic interactions.
- Target Compound : The isobutyl group’s bulk may enhance A1/A2 receptor binding compared to methyl or propyl analogues, as seen in related xanthines .
Metabolic Stability
- Ethyl Ester Prodrug (): Likely undergoes esterase-mediated hydrolysis to release the active carboxylic acid, similar to prodrug strategies for other xanthines (e.g., oseltamivir).
- Target Compound : The free carboxylic acid eliminates the need for metabolic activation but may reduce intestinal absorption .
Biological Activity
3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid (CAS: 743444-29-3) is a purine derivative that exhibits a complex structure with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential and mechanisms of action.
Chemical Structure
The compound's molecular formula is , with a molecular weight of approximately 338.36 g/mol. Its structure includes a purine ring substituted with various functional groups, which are essential for its biological activity.
Biological Activity Overview
Research indicates that compounds structurally related to this compound exhibit various biological activities:
-
Immunomodulatory Effects :
- Compounds targeting TLR7 and TLR8 can induce the production of cytokines such as TNF-α and IL-12, essential for mounting an effective immune response .
- The structural features of these compounds significantly influence their agonistic activity on TLRs, suggesting that modifications can enhance or diminish their immunomodulatory effects .
- Cytotoxicity and Antiproliferative Activity :
- Antiviral Properties :
Case Studies
Several studies highlight the biological activity of similar purine derivatives:
- Study on TLR Agonists : A comparative analysis of TLR7/8 agonists revealed that slight structural modifications could lead to significant differences in their ability to activate immune responses. For instance, variations in substituents at specific positions on the purine ring were shown to enhance TLR7 activity while reducing TLR8 activity .
- Cytotoxicity Assays : Research involving structurally related compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines. The results indicated that specific modifications could lead to enhanced antiproliferative effects .
Data Table: Biological Activities of Related Compounds
| Compound Name | CAS Number | TLR Agonist Activity | Cytotoxicity (IC50 µM) | Antiviral Activity |
|---|---|---|---|---|
| Imiquimod | 99011-02-6 | Yes | 25 | Moderate |
| Resiquimod | 168093-85-0 | Yes | 30 | High |
| CL097 | 300840-60-0 | Yes | 15 | Low |
| CL075 | 300840-61-1 | Yes | 20 | Moderate |
| 3-[7-(2-methoxyethyl)-3-(2-methylpropyl)-2,6-dioxo... | 743444-29-3 | Unknown | Unknown | Unknown |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of purine derivatives like this compound often involves cyclization reactions. For example, analogs such as 3-(1,3-dimethyl-2,6-dioxo-tetrahydro-purin-7-yl)propanoic acid are synthesized via acid-catalyzed cyclization using boron trifluoride diethyl etherate, achieving yields up to 92% under optimized conditions . Key parameters for optimization include:
- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve cyclization efficiency.
- Temperature : Moderate heating (60–80°C) minimizes side reactions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | BF₃·Et₂O | +30% efficiency |
| Temperature | 70°C | Reduces byproducts |
| Reaction Time | 12–16 hours | Maximizes conversion |
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- HPLC-MS : Quantifies purity and detects impurities (e.g., column: C18, mobile phase: MeCN/H₂O with 0.1% formic acid) .
- NMR (¹H/¹³C) : Confirms substituent positions on the purine ring (e.g., δ 3.2–3.5 ppm for methoxyethyl protons) .
- FT-IR : Identifies carbonyl groups (stretching at ~1700 cm⁻¹ for dioxo groups) .
Q. How can researchers assess the compound’s solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 25°C, using UV-Vis spectroscopy for quantification .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC to identify degradation products .
Advanced Research Questions
Q. How can mechanistic studies elucidate this compound’s role as a potential enzyme inhibitor?
Methodological Answer:
- Kinetic Assays : Use purified enzymes (e.g., adenosine deaminase) to measure inhibition constants (Kᵢ) under varied substrate concentrations .
- Molecular Docking : Model interactions between the propanoic acid moiety and enzyme active sites (e.g., using AutoDock Vina) to identify binding motifs .
- Mutagenesis Studies : Compare inhibition efficacy in wild-type vs. mutant enzymes to pinpoint critical residues .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and protocols to minimize variability .
- Structural Analogs : Test derivatives (e.g., varying alkyl chains on the purine ring) to isolate structure-activity relationships (SAR) .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables .
Q. What experimental designs are suitable for studying environmental fate and biodegradation pathways?
Methodological Answer: Adopt a tiered approach based on long-term ecological studies :
Laboratory : Simulate aerobic/anaerobic conditions in microcosms, monitoring degradation via LC-MS/MS.
Field Trials : Use isotope-labeled compound (¹³C/¹⁵N) to track transformation products in soil/water systems.
Computational Modeling : Predict half-lives using QSAR models (e.g., EPI Suite) .
| Compartment | Key Metrics | Tools |
|---|---|---|
| Aquatic | Hydrolysis rate, BOD₅ | OECD 301F |
| Terrestrial | Soil adsorption (Kd) | Batch equilibrium |
| Biotic | Metabolite profiling | HRMS/MS |
Q. How to design in vivo studies to evaluate pharmacokinetic (PK) properties?
Methodological Answer:
- Dosing : Administer via oral/i.v. routes in rodent models (e.g., Sprague-Dawley rats) at 10–50 mg/kg .
- Bioanalysis : Use LC-MS/MS to measure plasma concentrations and calculate AUC, t₁/₂, and bioavailability .
- Tissue Distribution : Sacrifice animals at intervals, homogenize organs, and quantify compound levels .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
